molecular formula C7H9NO3S B086256 N-(4-hydroxyphenyl)methanesulfonamide CAS No. 51767-39-6

N-(4-hydroxyphenyl)methanesulfonamide

Cat. No. B086256
CAS RN: 51767-39-6
M. Wt: 187.22 g/mol
InChI Key: YJASRJZSSUOGKB-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)methanesulfonamide” is a sulfonamide compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a white crystalline solid that is highly soluble in water. The molecular formula is C7H9NO3S .


Synthesis Analysis

The synthesis of “N-(4-hydroxyphenyl)methanesulfonamide” has been reported in several studies. For instance, one method involves the oxidation of p-methanesulfonamidophenol with MnO2 . Another method uses NaIO4/SiO2 in dichloromethane . Yet another method involves the use of lead tetraacetate in acetic acid

Scientific Research Applications

  • Antioxidant Activity : A quantum-chemical calculation was applied to a similar compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine its optimized state, free energy, and molecular orbitals involved in spectrum formation, highlighting its potential in antioxidant applications (Yuan Xue et al., 2022).

  • Synthetic Chemistry : N-(4-hydroxyphenyl)methanesulfonamide derivatives are synthesized for various chemical applications, such as in the Sonogashira cross-coupling reaction (Shylaprasad Durgadas et al., 2012).

  • Pharmaceutical Analysis : The compound Nimesulide, which is a derivative of N-(4-hydroxyphenyl)methanesulfonamide, has been studied for its electrochemical properties and methods for determination in pharmaceutical products, highlighting its significance in pharmaceutical analysis (A. Álvarez-Lueje et al., 1997).

  • Catalysis in Organic Synthesis : Methanesulfonamide has been studied as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, which could imply similar roles for its derivatives in organic synthesis (M. Junttila & O. Hormi, 2009).

  • Crystallography and Molecular Structure : Structural studies of various derivatives of N-(4-hydroxyphenyl)methanesulfonamide, such as Nimesulide triazole derivatives, have been conducted to understand their supramolecular assembly and molecular interactions (Tanusri Dey et al., 2015).

  • Antitumor Activity : Methanesulfonamide derivatives have been tested for antitumor activity, such as in a clinical trial of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl], suggesting potential applications in cancer treatment (D. V. Von Hoff et al., 1978).

  • Pharmacology : Derivatives of N-(4-hydroxyphenyl)methanesulfonamide have been synthesized and evaluated for their anti-inflammatory activity, indicating its significance in developing new pharmacological agents (Y. Lou et al., 2004).

  • Material Science : Research on methanesulfonamides also includes investigations into their effects on properties like hydrolysis and reactions with other compounds, contributing to material science applications (L. Chan et al., 2008).

properties

IUPAC Name

N-(4-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJASRJZSSUOGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403647
Record name N-(4-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)methanesulfonamide

CAS RN

51767-39-6
Record name N-(4-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxyphenyl)methanesulfonamide
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Synthesis routes and methods I

Procedure details

To a cold suspension of 4-aminophenol (5.45 g, 49.9 mmol) in MeOH (62 ml), methanesulfonyl chloride (1.95 ml, 25.2 mmol) was added under stirring maintaining the temperature between 10 and 15° C. The resulting solution was allowed to warm to RT and stirred for 2 hours. The solvent was removed under vacuum, and the residue was suspended in HCl 1N (62 ml); the insoluble was collected by filtration, washed with water, dried and purified by filtration through a silica gel pad (DCM:MeOH=100:15) affording N-(4-hydroxyphenyl)methanesulfonamide as a brown solid (1.35 g, 7.21 mmol, 28.6% yield).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.4 g (49.5 mmol) of p-aminophenol are dissolved in 40 ml of anhydrous pyridine, and 5.7 g (1 equivalent) of methanesulfonyl chloride diluted in 12 ml of pyridine are added over 15 minutes at 20° C. under a stream of nitrogen. The reaction medium is stirred for 3 days at 20° C. and is then poured into 1.5 liters of water containing a sufficient amount of hydrochloric acid (67 g of 36% HCl) to neutralize the pyridine and to establish a pH≦1.5. The aqueous phase is separated out by settling and extracted twice with 250 ml of ethyl acetate. The organic phases are combined and washed with twice 250 ml of water and then concentrated under vacuum. The residue is recrystallized from 40 ml of ethyl acetate. The crystals are filtered off at 0° C. and washed with 15 ml of ethyl acetate. 2.14 g of crude p-methanesulfonamidophenol are obtained.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Xu, L Zhang, Y Jia, X Wang, X Li, Q Wen… - European Journal of …, 2013 - Elsevier
A novel series of 4-amino-2-(thio)phenol derivatives were well synthesized. The preliminary biological test revealed that several compounds displayed high specific protein kinase and …
Number of citations: 15 www.sciencedirect.com
ML Barreca, G Manfroni, P Leyssen… - Journal of medicinal …, 2013 - ACS Publications
The NS5B RNA-dependent RNA polymerase is an attractive target for the development of novel and selective inhibitors of hepatitis C virus replication. To identify novel structural hits as …
Number of citations: 47 pubs.acs.org
CRM da Cunha, SAM Neto, CC da Silva… - European Journal of …, 2013 - Elsevier
4-Nerolidylcatechol (1) is a secondary metabolite of plants and is described as a promising anti-inflammatory, antimalarial, antiulcerogenic, analgesic and cytotoxic compound possibly …
Number of citations: 26 www.sciencedirect.com

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